"synthesis and characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"
"synthesis and characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline
Introduction: The Scientific Rationale
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, represents a thoughtful amalgamation of two such pharmacophores: the aniline moiety and the six-membered cyclic sulfonamide, or sultam.
Sultams, as isosteres of lactams (cyclic amides), are of significant interest due to their unique physicochemical properties. The sulfonyl group (SO₂) provides two strong hydrogen bond acceptors, distinguishing them from their lactam counterparts which have only one.[1] This structural feature can profoundly influence molecular interactions with biological targets. Consequently, sultam derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[2][3] The sulfonamide scaffold is a well-established feature in numerous FDA-approved drugs, underscoring its importance in pharmaceutical research.[4][5]
The aniline fragment, in turn, serves as a versatile chemical handle and a common structural element in a vast number of biologically active compounds. Its primary amino group can act as a hydrogen bond donor, a nucleophile for further synthetic elaboration, or a key interaction point with protein residues.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and the rigorous analytical methods required for its structural confirmation and purity assessment. The experimental choices are explained not merely as steps in a procedure, but as logical decisions grounded in established chemical principles.
Part 1: Synthesis of the Target Compound
The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is best approached through a convergent, multi-step strategy. This pathway involves the initial construction of the core 1,2-thiazinane 1,1-dioxide ring, followed by its N-arylation with a suitable aniline precursor, and a final reduction step to unmask the primary amine. This method ensures high yields and facilitates purification of the intermediates.
Figure 1: Proposed synthetic pathway for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.
Step 1: Synthesis of 1,2-Thiazinane 1,1-dioxide (Intermediate II)
The foundational sultam ring is constructed via an intramolecular cyclization of a linear sulfonamide precursor. This approach is reliable and builds upon well-established methodologies for sultam synthesis.[6]
Rationale: The synthesis begins with the reaction of 4-chlorobutan-1-amine with methanesulfonyl chloride. The amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form an N-S bond. The resulting N-(4-chlorobutyl)methanesulfonamide (Intermediate I) possesses a terminal alkyl chloride and an acidic N-H proton. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the sulfonamide nitrogen, creating a potent nucleophile that attacks the terminal carbon, displacing the chloride ion in an intramolecular Williamson ether-like reaction to form the stable six-membered sultam ring.[7]
Experimental Protocol:
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Formation of Intermediate I: To a stirred solution of 4-chlorobutan-1-amine hydrochloride (1.0 eq) and triethylamine (Et₃N) (2.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorobutyl)methanesulfonamide (Intermediate I), which can be used in the next step without further purification.
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Cyclization to Intermediate II: Dissolve Intermediate I (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
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Stir the mixture at room temperature for 18 hours.
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Carefully quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 1,2-thiazinane 1,1-dioxide (Intermediate II) as a white solid.
Step 2: N-Arylation to form 2-(4-Nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III)
With the sultam core synthesized, the next crucial step is the formation of the C-N bond between the sultam nitrogen and the aromatic ring. A nucleophilic aromatic substitution (SₙAr) reaction is an effective strategy.
Rationale: 1-Fluoro-4-nitrobenzene is an excellent substrate for SₙAr reactions. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and fluoride is a good leaving group. The sultam nitrogen of Intermediate II, when deprotonated by a base like potassium carbonate (K₂CO₃), serves as the nucleophile. This reaction selectively forms the desired N-aryl bond.[8] The nitro group also serves as a protected form of the target aniline, which can be easily unmasked in the final step.
Experimental Protocol:
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In a round-bottom flask, combine 1,2-thiazinane 1,1-dioxide (Intermediate II) (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in dimethylformamide (DMF).
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Heat the mixture to 80-100 °C and stir for 24 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III).
Step 3: Reduction to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (Final Product)
The final step is the reduction of the aromatic nitro group to a primary amine.
Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction.[9] Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere, selectively reducing the nitro group without affecting the sultam or aromatic rings.
Experimental Protocol:
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Dissolve 2-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III) (1.0 eq) in ethanol (EtOH) or methanol.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
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Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction until the starting material is consumed (typically 4-12 hours).
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Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
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Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.
Part 2: Characterization of the Final Compound
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.
Figure 2: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full confirmation.[10][11]
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The aromatic protons will appear as two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The protons of the sultam ring will appear as multiplets in the aliphatic region, and the primary amine protons will present as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. Key signals will include four distinct peaks in the aromatic region and three peaks for the aliphatic carbons of the sultam ring.
Table 1: Predicted NMR Data (in DMSO-d₆, δ in ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
|---|---|---|---|
| Aromatic CH (ortho to NH₂) | ~6.6-6.8 (d, 2H) | ~114-116 | Shielded by the electron-donating NH₂ group. |
| Aromatic CH (ortho to Sultam) | ~7.0-7.2 (d, 2H) | ~122-124 | Deshielded relative to the other aromatic protons. |
| Aniline NH₂ | ~5.0-5.5 (br s, 2H) | N/A | Broad signal due to quadrupolar relaxation and exchange. |
| Sultam N-CH₂ | ~3.6-3.8 (t, 2H) | ~48-50 | Adjacent to the electron-withdrawing nitrogen atom. |
| Sultam S-CH₂ | ~3.1-3.3 (t, 2H) | ~45-47 | Adjacent to the strongly deshielding SO₂ group. |
| Sultam CH₂-CH₂-CH₂ | ~2.0-2.2 (m, 2H) | ~20-22 | Aliphatic proton environment. |
| Aromatic C-NH₂ | N/A | ~145-148 | Quaternary carbon attached to the amino group. |
| Aromatic C-N(Sultam) | N/A | ~130-132 | Quaternary carbon attached to the sultam nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Rationale: The presence of the sultam and aniline moieties will give rise to characteristic absorption bands. The two S=O bonds of the sulfonyl group will produce two very strong and sharp peaks. The N-H bonds of the primary amine will result in two distinct stretching bands.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Strong | N-H bend (scissoring) |
| ~1520 | Strong | Aromatic C=C stretch |
| 1350-1300 | Very Strong | Asymmetric SO₂ stretch |
| 1180-1140 | Very Strong | Symmetric SO₂ stretch |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Rationale: The molecular formula of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is C₁₀H₁₄N₂O₂S. HRMS provides an experimental mass measurement with high precision, which should match the calculated theoretical mass, thereby validating the molecular formula.
-
Calculated Exact Mass: 242.0776
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Expected HRMS (M+H)⁺: 243.0854
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final product.
Rationale: The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula. This serves as a final check on the purity of the synthesized compound.
Table 3: Elemental Composition
| Element | Theoretical % |
|---|---|
| Carbon (C) | 49.57 |
| Hydrogen (H) | 5.82 |
| Nitrogen (N) | 11.56 |
| Sulfur (S) | 13.23 |
Conclusion
This guide has detailed a logical and robust pathway for the synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a molecule of significant interest for pharmaceutical and medicinal chemistry research. The multi-step approach, involving the initial formation of the sultam ring followed by N-arylation and nitro group reduction, is based on reliable and well-documented chemical transformations. The comprehensive characterization workflow, employing NMR, IR, MS, and elemental analysis, provides a rigorous and self-validating framework for confirming the structure and purity of the final compound. This detailed protocol provides researchers with the necessary information to confidently synthesize and validate this promising molecular scaffold for further investigation in drug discovery programs.
References
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